3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
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Description
3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a useful research compound. Its molecular formula is C20H21BrN4O2 and its molecular weight is 429.318. The purity is usually 95%.
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Biological Activity
The compound 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine core. The synthetic route typically employs microwave-assisted techniques to enhance yield and efficiency. The compound's structure can be characterized by various spectroscopic methods including NMR and X-ray crystallography, which confirm the presence of key functional groups and the arrangement of atoms.
Table 1: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
a (Å) | 6.0696(9) |
b (Å) | 10.1112(10) |
c (Å) | 10.9318(13) |
α (°) | 104.938(10) |
β (°) | 104.246(12) |
γ (°) | 97.021(10) |
Volume (ų) | 615.82(14) |
Anticancer Activity
Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effective inhibition against various cancer cell lines.
In a study involving a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives, one compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . Molecular docking studies indicated that these compounds bind similarly to known inhibitors of cyclin-dependent kinases (CDKs), suggesting their potential as CDK inhibitors which are crucial in cancer therapy .
Anti-inflammatory Activity
Additionally, compounds within this chemical class have demonstrated promising anti-inflammatory effects. For example, a derivative exhibited an anti-inflammatory activity comparable to Indomethacin, a standard anti-inflammatory drug, with an activity percentage of 83.4% . This suggests that the compound may inhibit inflammatory pathways effectively.
Mechanistic Insights
The biological activities of the compound are thought to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may act as a dual inhibitor of CDK2 and TRKA kinases, leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : It may also interfere with key signaling pathways involved in inflammation, thus reducing the production of pro-inflammatory cytokines.
Case Studies
A notable case study involved testing the compound on RFX 393 cancer cells where it was found to cause significant cell cycle arrest during the G0–G1 phase. The treated group showed an increase in cell population at this phase compared to controls, indicating effective growth inhibition .
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c1-13-9-19-22-11-15-12-24(8-7-17(15)25(19)23-13)20(26)6-4-14-3-5-18(27-2)16(21)10-14/h3,5,9-11H,4,6-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSOVPLISUJSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)Br)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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